1-(2-Methoxyethyl)-7-(4-methylphenyl)-4-oxo-2-sulfanyl-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylic acid
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Overview
Description
1-(2-Methoxyethyl)-7-(4-methylphenyl)-4-oxo-2-sulfanyl-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylic acid is a complex organic compound belonging to the pyrido[2,3-d]pyrimidine family This compound is characterized by its unique structure, which includes a methoxyethyl group, a methylphenyl group, and a sulfanyl group
Preparation Methods
The synthesis of 1-(2-Methoxyethyl)-7-(4-methylphenyl)-4-oxo-2-sulfanyl-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a ZnCl₂-catalyzed three-component coupling reaction involving functionalized enamines, triethyl orthoformate, and ammonium acetate.
Introduction of the Sulfanyl Group: The sulfanyl group can be introduced through a substitution reaction using appropriate thiol reagents under basic conditions.
Attachment of the Methoxyethyl and Methylphenyl Groups: These groups can be attached through nucleophilic substitution reactions using corresponding alkyl halides and aryl halides.
Industrial production methods may involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production.
Chemical Reactions Analysis
1-(2-Methoxyethyl)-7-(4-methylphenyl)-4-oxo-2-sulfanyl-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylic acid undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., ZnCl₂), and temperature control to optimize reaction rates and yields.
Scientific Research Applications
1-(2-Methoxyethyl)-7-(4-methylphenyl)-4-oxo-2-sulfanyl-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylic acid has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-(2-Methoxyethyl)-7-(4-methylphenyl)-4-oxo-2-sulfanyl-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity.
Protein-Ligand Interactions: It can form stable complexes with proteins, affecting their structure and function.
Signal Transduction Pathways: The compound may modulate signal transduction pathways by interacting with key signaling molecules, leading to altered cellular responses.
Comparison with Similar Compounds
1-(2-Methoxyethyl)-7-(4-methylphenyl)-4-oxo-2-sulfanyl-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylic acid can be compared with other similar compounds, such as:
Thieno[2,3-d]pyrimidine-6-carboxylic acid: This compound shares a similar pyrimidine core but differs in the presence of a thieno group instead of a sulfanyl group.
6-Methyl-4-[1-(2-substituted-phenylamino-acetyl)-1H-indol-3-yl]-2-oxo/thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl esters: These compounds have a similar pyrimidine core but differ in the substitution pattern and the presence of an indole group.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the sulfanyl group, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C18H17N3O4S |
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Molecular Weight |
371.4 g/mol |
IUPAC Name |
1-(2-methoxyethyl)-7-(4-methylphenyl)-4-oxo-2-sulfanylidenepyrido[2,3-d]pyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C18H17N3O4S/c1-10-3-5-11(6-4-10)13-9-12(17(23)24)14-15(19-13)21(7-8-25-2)18(26)20-16(14)22/h3-6,9H,7-8H2,1-2H3,(H,23,24)(H,20,22,26) |
InChI Key |
GVMJSZDFXVWKCF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=C(C(=C2)C(=O)O)C(=O)NC(=S)N3CCOC |
Origin of Product |
United States |
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